molecular formula C11H16BrNO B7870960 5-Bromo-N-isobutyl-2-methoxyaniline

5-Bromo-N-isobutyl-2-methoxyaniline

Cat. No.: B7870960
M. Wt: 258.15 g/mol
InChI Key: FPRDNTKGAVMMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-isobutyl-2-methoxyaniline is an organic compound characterized by a bromine atom, an isobutyl group, and a methoxy group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: Starting from 2-methoxyaniline, bromination can be achieved using bromine in the presence of a catalyst such as ferric chloride (FeCl₃).

  • N-alkylation: The resulting 5-bromo-2-methoxyaniline can undergo N-alkylation with isobutyl chloride in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods: Industrial production typically involves large-scale bromination and alkylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding nitro compound.

  • Reduction: Reduction reactions can reduce the nitro group to an amine.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Nitro compound: this compound can be oxidized to form this compound nitro compound.

  • Amine: Reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-N-isobutyl-2-methoxyaniline exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxyaniline: Lacks the isobutyl group.

  • N-isobutyl-2-methoxyaniline: Lacks the bromine atom.

  • 3-Bromo-2-methoxyaniline: Bromine atom at a different position.

Uniqueness: The presence of both the bromine atom and the isobutyl group in 5-Bromo-N-isobutyl-2-methoxyaniline gives it distinct chemical properties compared to its analogs, making it suitable for specific applications.

Properties

IUPAC Name

5-bromo-2-methoxy-N-(2-methylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-8(2)7-13-10-6-9(12)4-5-11(10)14-3/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRDNTKGAVMMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.